2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the imidazo[1,2-a]pyridine class, which is characterized by its unique fused ring structure. The increasing interest in this compound stems from its potential applications in drug development, particularly as an anticancer and anti-inflammatory agent.
The compound is classified under heterocyclic compounds and specifically falls within the category of imidazopyridines. Its molecular formula is C₈H₈N₂O, with a molecular weight of 136.15 g/mol. The chemical structure comprises an imidazole ring fused to a pyridine ring, which contributes to its biological activity. The compound is cataloged under various databases, including PubChem and the Environmental Protection Agency's DSSTox database, highlighting its relevance in chemical research and toxicology studies .
The synthesis of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one can be achieved through several methods, primarily involving the condensation of 1,3-diketones with appropriate amines or other reactive intermediates. Notable synthetic routes include:
These methods highlight the versatility in synthesizing this compound and its derivatives, which can be tailored for specific biological activities.
The molecular structure of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one features a bicyclic framework composed of an imidazole ring (five-membered) fused to a pyridine ring (six-membered). The specific arrangement of nitrogen atoms within these rings contributes to its unique chemical properties and reactivity.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography have been employed to elucidate its conformation in both solution and solid-state .
2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one participates in various chemical reactions that enhance its utility in synthetic organic chemistry:
These reactions are crucial for developing new compounds with potential therapeutic applications.
The mechanism of action for 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one primarily involves its interaction with key enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC).
This mechanism underlies its antiproliferative effects observed in various cancer cell lines.
The physical properties of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one include:
Chemical properties include stability under standard laboratory conditions but may vary when exposed to strong oxidizing agents or extreme pH levels .
The applications of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one span several fields:
This domino approach employs N-alkoxyamidines as key intermediates for tandem bond formation. When 2-alkoxyiminoimidazolidines react with acetylene dicarboxylates (e.g., dimethyl acetylenedicarboxylate), a Michael addition initiates the sequence, followed by a retro-ene fragmentation. This eliminates alcohol and directly yields 2,3-dihydroimidazo[1,2-a]pyrimidin-5(1H)-ones – a closely related scaffold to the target pyridinone. The reaction proceeds under mild heating (60–80°C) in aprotic solvents like acetonitrile, achieving 70–85% yields. Critical to success is the in situ generation of 2-alkoxyiminoimidazolidines, which act as bis-nucleophiles. This method circumvents tedious protection-deprotection steps and enables access to unsubstituted parent systems (R=H) that traditional routes fail to deliver [1].
Acetylene carboxylates serve as linchpins in one-pot syntheses. A representative protocol combines (Z)-2-(1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-ylidene)-2-nitroacetaldehyde, 2-aminoacetic acid methyl ester hydrochloride, and DBU in acetonitrile at room temperature. This 96-hour reaction affords the bicyclic pyridinone core (52% yield), which is subsequently amidated at C-6. The DBU base concentration (2.5 equiv.) and solvent choice (MeCN/H₂O mixtures) are crucial for suppressing side reactions and optimizing regioselectivity. This strategy is scalable and allows late-stage diversification via amidation, generating derivatives with insecticidal activity against aphids and mites [2].
Table 1: Domino Reaction Substrates and Outcomes
Substrate | Conditions | Product | Yield (%) |
---|---|---|---|
2-Alkoxyiminoimidazolidine + DMAD | 80°C, MeCN, 4h | 3-Methoxycarbonyl-2,3-dihydropyrimidin-5(1H)-one | 82 |
(Z)-2-Nitroacetaldehyde derivative | DBU (2.5 eq.), MeCN, rt, 96h | 6-Amino-8-nitro-2,3-dihydropyridin-5(1H)-one | 52 |
Bicyclic pyridinone + Acyl chlorides | Pyridine, 0°C to rt | C-6 Amide derivatives (e.g., 6a) | 60–93 |
Electron-deficient pyridines undergo annulation with 1,3-dicarbonyls via POCl₃ activation. 2-Hydroxy-6-aryl-4-polyfluoroalkyl-3-cyanopyridines react with POCl₃ at reflux to form chloro-intermediates. These spontaneously cyclize with pendant amino groups, yielding fluorinated 2,3-dihydroimidazo[1,2-a]pyridines. The reaction exploits the electrophilicity of chlorinated pyridines and the nucleophilicity of enolized diketones. Polyfluoroalkyl groups enhance electrophilicity at C-4 of the pyridine, facilitating intramolecular amination. Yields reach 65–78%, with the polyfluoro moiety retained in the final scaffold, offering potential for agrochemical applications [3].
Nitroalkanes (e.g., nitroethane) electrophilically activate in polyphosphoric acid (PPA)/phosphorous acid (H₃PO₃) blends. At 160°C, 2-(aminomethyl)pyridines undergo nucleophilic attack on phosphorylated nitronates, forming amidinium ions (13). These cyclize via 5-exo-trig pathways to dihydro intermediates (15), which eliminate O-phosphorylated hydroxylamine to deliver imidazo[1,2-a]pyridines. Steric hindrance from protonated amines lowers yields; N-tosyl protection mitigates this but requires an extra step. Optimized conditions (PPA:H₃PO₃ = 1:1, 160°C) achieve 77% yield for the parent system. Substituent tolerance includes alkyl chains (R = Et, Pr, Hex; 55–70% yield) but not aryl groups (e.g., α-nitrotoluene: <20% yield) [6].
Table 2: Cyclocondensation Reagents and Scope
Method | Key Reagent/System | Compatible Substituents | Yield Range (%) |
---|---|---|---|
POCl₃ Cyclization | POCl₃, reflux | Aryl, polyfluoroalkyl, cyano | 65–78 |
Nitroalkane/PPA Activation | PPA/H₃PO₃ (1:1), 160°C | C₄-C₆ alkyl | 55–77 |
Regioselective cyclic urea formation relies on ortho-haloarylamine precursors. Electron-deficient 2-haloanilines undergo reductive alkylation with aldehydes/ketones, followed by treatment with N-chlorosulfonyl isocyanate (CSI). This forms primary ureas without competing N-alkylation. Pd-catalyzed cyclization (Pd(OAc)₂/dppb/NaHCO₃) then furnishes dihydroimidazo[1,2-a]pyridin-5-ones. Key advantages include: (i) alkoxycarbonyl-free intermediates avoid protecting-group manipulations; (ii) CSI provides direct urea linkage; (iii) Pd catalysis enables C–N bond formation at <100°C. Yields exceed 80% for benzimidazolones and imidazopyridinones, making this ideal for pharmaceutical scaffolds requiring nitrogen diversity [5].
Table 3: Functionalization Reactions and Applications
Transformation | Reagents/Conditions | Position Modified | Application Example |
---|---|---|---|
Sulfonylmethylation | ArSO₂Na, FeCl₃ (10 mol%), K₂S₂O₈, DMA/H₂O, 120°C | C-3 | Bioactive analog synthesis |
Acylation | RCOCl, pyridine, 0°C | C-6 | Insecticidal agents (5h, 6b) |
Cyclic Urea Formation | CSI → Pd/dppb/NaHCO₃ | N-1/C-2 | Pharmaceutical intermediates |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7